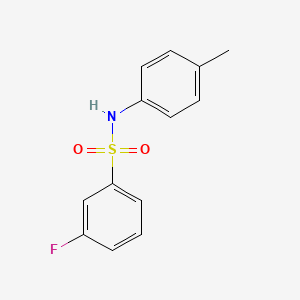

3-fluoro-N-(4-methylphenyl)benzenesulfonamide

Description

3-Fluoro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine atom at the 3-position of the benzene ring and a 4-methylphenyl group attached to the sulfonamide nitrogen. The fluorine atom enhances electronegativity and metabolic stability, while the 4-methylphenyl group may influence lipophilicity and target binding .

Properties

IUPAC Name |

3-fluoro-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOQYCVUGOEEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted sulfonamides.

Scientific Research Applications

3-fluoro-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting carbonic anhydrase enzymes.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes like pH regulation and ion transport, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes and molecular properties:

Key Observations :

- MP-A08 () features dual sulfonamide groups linked by a benzilideneaniline core, enabling dual SphK1/2 inhibition (Ki = 27 μM and 7 μM, respectively). This contrasts with the single sulfonamide in the reference compound, suggesting divergent target profiles.

- Celecoxib () incorporates a pyrazole ring and trifluoromethyl group, contributing to its cyclooxygenase-2 (COX-2) selectivity. The absence of a heterocyclic core in the reference compound may limit COX-2 affinity.

- The piperidine derivative () introduces a basic nitrogen, enhancing solubility via salt formation, whereas the reference compound’s 4-methylphenyl group increases hydrophobicity.

Pharmacological Activity

- Anticancer Potential: Analogues with pyridine/pyrazole appendages (e.g., ) show kinase inhibitory effects. For instance, 1p () demonstrated anticancer activity via kinase modulation, though the reference compound’s lack of a heterocyclic scaffold may reduce similar efficacy .

- Enzyme Inhibition : MP-A08 ’s dual SphK1/2 inhibition contrasts with Celecoxib ’s COX-2 selectivity. The reference compound’s fluorine atom may enhance binding to enzymes reliant on halogen bonds, but specific targets remain unverified .

- Antimicrobial Activity : Sulfonamides like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibit antimicrobial properties. The reference compound’s 3-fluoro and 4-methyl groups could similarly disrupt microbial enzymes, though direct evidence is lacking .

Physicochemical Properties

- Solubility : MP-A08 ’s dual sulfonamide groups and planar structure may reduce solubility compared to the reference compound’s simpler scaffold. The piperidine hydrochloride derivative () shows improved aqueous solubility due to ionic character .

- Metabolic Stability : The 3-fluoro group in the reference compound likely enhances resistance to oxidative metabolism, similar to Celecoxib ’s trifluoromethyl group .

Biological Activity

3-Fluoro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a sulfonamide functional group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins:

- Inhibition of Carbonic Anhydrase IX : This enzyme is often overexpressed in cancer cells. Inhibition disrupts pH regulation within tumor cells, leading to apoptosis.

- Antimicrobial Activity : The compound has shown efficacy against certain bacterial enzymes, interfering with their growth and proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Below is a summary of its activity against various cancer cell lines:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It demonstrated selective inhibition against certain bacterial strains with minimal cytotoxicity towards human cells.

- The mechanism involves interference with bacterial enzyme activity, leading to growth inhibition.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound:

- Study on Anticancer Properties : A study evaluated various sulfonamide derivatives for their anticancer effects. The results indicated that compounds with electron-withdrawing groups, such as fluorine, exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of sulfonamides. Results showed that this compound effectively inhibited bacterial growth in vitro, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.